molecular formula C22H29N5O2 B11284402 4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11284402
M. Wt: 395.5 g/mol
InChI Key: XBQLXDNPTMNNDF-UHFFFAOYSA-N
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Description

4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby disrupting the normal biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H29N5O2/c1-3-4-5-6-7-11-14-27-20(28)18-19(24(2)22(27)29)23-21-25(15-16-26(18)21)17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3

InChI Key

XBQLXDNPTMNNDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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